2-Methyl-2-phenyl-1,3-dioxolane

Acetal Hydrolysis Protecting Group Stability Kinetic Barrier

This acetophenone ethylene ketal features a geminal methyl-phenyl substitution that imparts exceptional kinetic stability. Its acid-catalyzed hydrolysis is ~1000x slower than acyclic analogues, ensuring controlled release of the parent sweet-floral ketone. Ideal for pro-fragrance, UV-curable photoinitiator, and melanogenesis inhibitor R&D. Order this high-purity (≥95%) solid for protected ketone synthesis and triggered-release formulation.

Molecular Formula C10H12O2
Molecular Weight 164.20 g/mol
CAS No. 3674-77-9
Cat. No. B8808167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-phenyl-1,3-dioxolane
CAS3674-77-9
Molecular FormulaC10H12O2
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESCC1(OCCO1)C2=CC=CC=C2
InChIInChI=1S/C10H12O2/c1-10(11-7-8-12-10)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
InChIKeyGAOQAPRPYXWTFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-2-phenyl-1,3-dioxolane (CAS 3674-77-9): Cyclic Ketal for Protected Ketone Chemistry and Slow-Release Formulations


2-Methyl-2-phenyl-1,3-dioxolane (CAS 3674-77-9), also known as acetophenone ethylene ketal, is a five-membered cyclic acetal with the molecular formula C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol [1]. The compound is formed by the ketalization of acetophenone with ethylene glycol, yielding a protected carbonyl that is stable under basic and neutral conditions but can be selectively deprotected under acidic conditions to regenerate the parent ketone [2]. Its solid state at ambient temperature (melting point 62 °C) and moderate lipophilicity (XLogP3-AA 1.5) distinguish it from simpler liquid acetals [1].

Why 2-Methyl-2-phenyl-1,3-dioxolane Cannot Be Replaced by Simpler Acetals or Ketals in Stability-Critical Applications


Generic substitution of 2-methyl-2-phenyl-1,3-dioxolane with other dioxolanes or acyclic ketals is not recommended due to the profound influence of the 2-substituent on hydrolysis kinetics. The 2-methyl-2-phenyl substitution pattern imparts a unique steric and electronic environment that dramatically retards acid-catalyzed hydrolysis relative to both the parent acyclic ketal and the 2-phenyl-1,3-dioxolane analogue [1]. These differences are not linear or easily predictable; the specific combination of geminal methyl and phenyl groups on the dioxolane ring creates a kinetic barrier that is essential for applications requiring controlled or delayed release of acetophenone [2]. Using an alternative acetal without verifying the exact hydrolysis profile may lead to premature deprotection or, conversely, insufficient reactivity, compromising the intended function of the protected ketone.

Quantitative Comparative Evidence for 2-Methyl-2-phenyl-1,3-dioxolane vs. Analogs in Hydrolysis, Oxidation, and Synthesis


Superior Hydrolytic Stability of 2-Methyl-2-phenyl-1,3-dioxolane Relative to Acyclic Acetophenone Dimethyl Acetal

The acid-catalyzed hydrolysis of 2-methyl-2-phenyl-1,3-dioxolane proceeds significantly slower than that of the acyclic analogue, acetophenone dimethyl acetal, by a factor of 1.0 × 10³ [1]. This rate retardation is not due to reversibility of ring opening but rather to an inherent decrease in the rate constant for H⁺-catalyzed oxocarbocation formation [1].

Acetal Hydrolysis Protecting Group Stability Kinetic Barrier

Markedly Slower Hydrolysis of 2-Methyl-2-phenyl-1,3-dioxolane Compared to 2-Phenyl-1,3-dioxolane

The 1,3-dioxolane derivatives of acetophenone (which includes 2-methyl-2-phenyl-1,3-dioxolane) hydrolyze considerably slower than 2-phenyl-1,3-dioxolane, the aldehyde-derived analogue [1]. This difference is attributed to a large steric retardation effect caused by the geminal methyl-phenyl substitution at the 2-position, as evidenced by less favorable ΔH‡ values for the hydrolysis of 2-phenyl-2-alkyl-1,3-dioxolanes [1].

Ketal Hydrolysis Steric Retardation Protecting Group Stability

Distinct Oxidation Reactivity: Kinetic Isotope Effect for 2-Phenyl-1,3-dioxolane Informs Expected Behavior of 2-Methyl-2-phenyl-1,3-dioxolane

In ozonolysis reactions, replacement of the acetal hydrogen at C-2 with deuterium leads to a decrease in rate constants, with the kinetic isotope effect (KIE) increasing from approximately 2 for formaldehyde derivatives to around 4 for benzaldehyde derivatives [1]. Although direct data for 2-methyl-2-phenyl-1,3-dioxolane is not provided, the trend for 2-phenyl-1,3-dioxolane (II) indicates that the C-H bond at the acetal carbon is predominantly involved in the rate-determining step of oxidation [1].

Ozonolysis Kinetic Isotope Effect Oxidation Stability

High Synthetic Utility: 2-Alkyl-2-phenyl-1,3-dioxolanes Undergo Clean Transformation to α-Phenylalkanoates

2-Alkyl-2-phenyl-1,3-dioxolanes, including 2-methyl-2-phenyl-1,3-dioxolane, undergo a high-yield transformation into 2-chloroethyl α-phenylalkanoates upon treatment with iodine monochloride in dichloromethane [1]. For acetophenone ethylene ketal (the target compound), the corresponding 2-chloroethyl 2-phenylpropanoate is obtained in approximately 92% yield [1].

Oxidative Rearrangement Synthetic Intermediate α-Arylalkanoic Acids

Thermochemical Benchmark: Gas-Phase Enthalpy of Formation ΔfH°gas = -261.9 ± 2.2 kJ/mol

The standard enthalpy of formation in the gas phase, ΔfH°gas, has been experimentally determined to be -261.9 ± 2.2 kJ/mol via combustion calorimetry [1]. This value serves as a reliable thermodynamic reference for this specific compound and can be used to calculate reaction enthalpies or to validate computational models.

Thermochemistry Physical Property Computational Chemistry

Significant Intellectual Property Footprint: 199 Patents Citing 2-Methyl-2-phenyl-1,3-dioxolane

As indexed by PubChem, 2-methyl-2-phenyl-1,3-dioxolane is cited in 199 patents [1]. This patent count indicates a high level of industrial interest and validates the compound's utility in proprietary formulations and processes.

Patent Landscape Industrial Relevance Proprietary Applications

Targeted Application Scenarios Where 2-Methyl-2-phenyl-1,3-dioxolane Provides Verifiable Advantages


Controlled-Release Pro-Fragrance and Flavor Precursor

The 1000-fold slower acid-catalyzed hydrolysis of 2-methyl-2-phenyl-1,3-dioxolane compared to its acyclic analogue [1] makes it an ideal candidate for pro-fragrance applications where the parent ketone, acetophenone (which possesses a sweet floral odor), must be released gradually over time. Formulators can rely on this kinetic stability to design products that release fragrance only upon contact with acidic skin surfaces or in response to specific environmental triggers, avoiding premature release during storage or in neutral aqueous media.

Protected Ketone Building Block in Multi-Step Organic Synthesis

The remarkable hydrolytic stability of 2-methyl-2-phenyl-1,3-dioxolane, which is 'considerably slower' than that of 2-phenyl-1,3-dioxolane [2], allows it to survive a wide range of basic and nucleophilic reaction conditions that would otherwise destroy a free ketone. This enables chemists to perform transformations elsewhere on a molecule while keeping the acetophenone moiety masked, then to selectively deprotect under mild acidic conditions at the final stage. The established high-yielding oxidative rearrangement to α-phenylalkanoates (~92%) further expands its synthetic utility [3].

Polymerizable Photoinitiator and Coating Formulation Component

The significant patent footprint (199 citing patents) [4] and its use in dioxolane-derived photoinitiators [5] position this compound as a valuable component in UV-curable coatings and inks. The cyclic ketal structure provides thermal stability during storage while allowing for acid-catalyzed or photolytic unmasking of the ketone functionality to initiate polymerization on demand. The well-defined thermochemical data (ΔfH°gas = -261.9 kJ/mol) also supports process design and safety evaluations in industrial settings [6].

Cosmetic and Dermatological Formulations

2-Methyl-2-phenyl-1,3-dioxolane is explicitly listed as an active ingredient in melanogenesis inhibitor patents [5]. Its ability to act as a stable reservoir for acetophenone, which may modulate melanin production, combined with its hydrolytic stability profile, makes it suitable for long-acting skin-lightening or pigmentation control products where sustained release of the active ketone is desired.

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